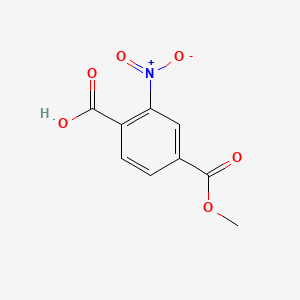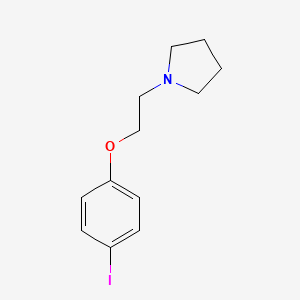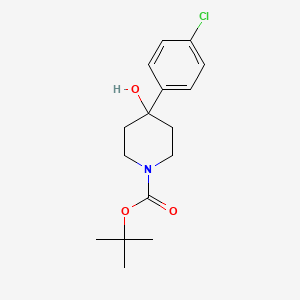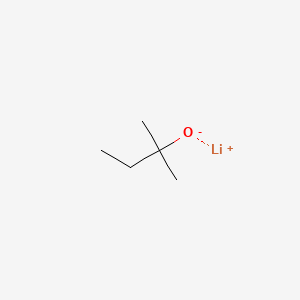
Lithium 2-methylbutan-2-olate
Overview
Description
It is a lithium salt of 2-methylbutan-2-ol, a colorless liquid with a fruity odor. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and industrial applications.
Mechanism of Action
Target of Action
Lithium 2-methylbutan-2-olate, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . This includes enzymes such as glycogen synthase kinase 3 and inositol phosphatases . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .
Mode of Action
The compound interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of glycogen synthase kinase 3, which in turn modulates the signaling pathways involved in cell growth and survival . It also inhibits inositol phosphatases, thereby affecting the phosphoinositide signaling pathway .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For example, the inhibition of glycogen synthase kinase 3 can lead to the activation of the Wnt signaling pathway, which is involved in cell growth and differentiation . The inhibition of inositol phosphatases affects the phosphoinositide signaling pathway, which plays a role in various cellular functions, including cell growth, survival, and differentiation .
Pharmacokinetics
The pharmacokinetics of lithium compounds is generally characterized by good oral absorption, distribution mainly in the total body water, no metabolism, and almost complete elimination unchanged by renal clearance . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of other lithium compounds. These effects include modulation of neurotransmitter release, enhancement of neuroplasticity, and promotion of neuroprotection . .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the compound’s solubility and stability. Additionally, factors such as temperature and humidity can influence the compound’s stability and degradation .
Biochemical Analysis
Biochemical Properties
Lithium 2-methylbutan-2-olate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as glycogen synthase kinase 3-beta (GSK3B), which is involved in various cellular signaling pathways . The interaction between this compound and GSK3B results in the inhibition of the enzyme, leading to alterations in cellular signaling and metabolic processes. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the adenylate cyclase pathway, eicosanoid formation, and phosphoinositol metabolism . These interactions can lead to changes in cellular responses, including alterations in gene expression and metabolic flux. Furthermore, this compound can impact the function of red blood cells by affecting membrane fluidity and intracellular hemoglobin levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound inhibits GSK3B by binding to its active site, preventing the enzyme from phosphorylating its substrates . This inhibition leads to the activation of downstream signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF), which plays a role in neuroprotection and cellular survival . Additionally, this compound may influence other molecular targets, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to moisture and can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential changes in cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as neuroprotection and modulation of cellular signaling pathways . At high doses, this compound can cause toxic or adverse effects, including disruptions in electrolyte balance and renal function . Understanding the threshold effects and potential toxicity of this compound is crucial for determining its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence carbohydrate metabolism and nucleotide metabolism, affecting the overall metabolic state of cells . The interaction between this compound and metabolic enzymes can lead to changes in the levels of key metabolites, impacting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound within cells can influence its efficacy and potential side effects, making it important to understand the mechanisms underlying its transport and distribution.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biochemical effects. For example, the localization of this compound in the nucleus may influence gene expression, while its presence in the cytoplasm can impact metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 2-methylbutan-2-olate can be synthesized through several methods. One common method involves the reaction of 2-methylbutan-2-ol with lithium metal in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether . The reaction proceeds as follows:
2-methylbutan-2-ol+lithium→lithium 2-methylbutan-2-olate+hydrogen gas
This reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium metal from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of finely dispersed lithium metal to increase the reaction rate and yield. The reaction is conducted at elevated temperatures and may require the use of pressure-resistant systems to handle the reactivity of lithium metal .
Chemical Reactions Analysis
Types of Reactions: Lithium 2-methylbutan-2-olate is a highly reactive compound that can undergo various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halide ions in alkyl halides to form new carbon-lithium bonds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Deprotonation Reactions: It can deprotonate weak acids, such as alcohols and amines, to form lithium salts.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and weak acids.
Conditions: These reactions are typically carried out in aprotic solvents such as THF or diethyl ether, under an inert atmosphere to prevent side reactions with moisture or oxygen.
Major Products:
Substitution Reactions: Alkyl lithium compounds.
Addition Reactions: Alcohols.
Deprotonation Reactions: Lithium salts of the corresponding acids.
Scientific Research Applications
Lithium 2-methylbutan-2-olate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a strong base and nucleophile in various organic synthesis reactions.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industrial Chemistry: It serves as a catalyst in polymerization reactions and other industrial processes.
Battery Technology: It is used in the development of lithium-ion batteries and other energy storage systems.
Comparison with Similar Compounds
Lithium tert-butoxide: Another organolithium compound with similar reactivity but different steric properties due to the tert-butyl group.
Lithium ethoxide: A smaller organolithium compound with different solubility and reactivity characteristics.
Lithium phenoxide: An aromatic organolithium compound with unique electronic properties.
Uniqueness: Lithium 2-methylbutan-2-olate is unique due to its balance of steric hindrance and reactivity. The 2-methylbutan-2-olate group provides sufficient steric bulk to stabilize the lithium cation while maintaining high reactivity, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
lithium;2-methylbutan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O.Li/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDJILZPDAMLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635591 | |
| Record name | Lithium 2-methylbutan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53535-81-2 | |
| Record name | Lithium 2-methylbutan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanol, 2-methyl-, lithium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium tert-amoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


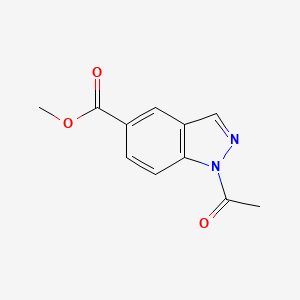
![Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-](/img/structure/B1603825.png)
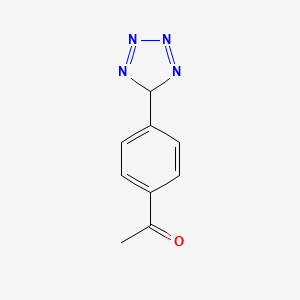
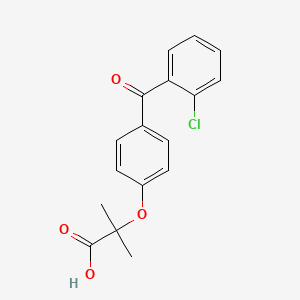
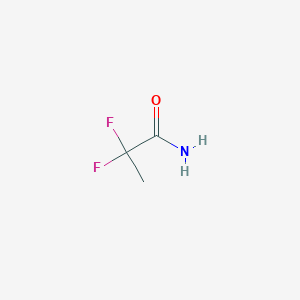

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)
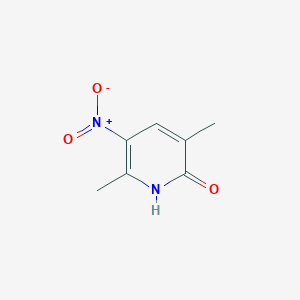
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)

